BenchChemオンラインストアへようこそ!

1,2-Dihydro-2-oxo-1,7-naphthyridine-3-carbonitrile

Synthetic efficiency Regioselective chlorination PDE9 inhibitor intermediate

1,2-Dihydro-2-oxo-1,7-naphthyridine-3-carbonitrile (CAS 55234-66-7) is a heterocyclic compound belonging to the 1,7-naphthyridine family, characterized by a fused bicyclic system bearing a 2-oxo group and a 3-carbonitrile substituent. Its molecular formula is C9H5N3O with a molecular weight of 171.16 g/mol, and it exhibits a calculated partition coefficient (LogP) of 0.79 and a topological polar surface area (TPSA) of 69.54 Ų.

Molecular Formula C9H5N3O
Molecular Weight 171.16 g/mol
CAS No. 55234-66-7
Cat. No. B3065642
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2-Dihydro-2-oxo-1,7-naphthyridine-3-carbonitrile
CAS55234-66-7
Molecular FormulaC9H5N3O
Molecular Weight171.16 g/mol
Structural Identifiers
SMILESC1=CN=CC2=C1C=C(C(=O)N2)C#N
InChIInChI=1S/C9H5N3O/c10-4-7-3-6-1-2-11-5-8(6)12-9(7)13/h1-3,5H,(H,12,13)
InChIKeyGHWASQLPDYYSCR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,2-Dihydro-2-oxo-1,7-naphthyridine-3-carbonitrile (CAS 55234-66-7) Procurement Baseline: Core Scaffold Identity and In-Class Context


1,2-Dihydro-2-oxo-1,7-naphthyridine-3-carbonitrile (CAS 55234-66-7) is a heterocyclic compound belonging to the 1,7-naphthyridine family, characterized by a fused bicyclic system bearing a 2-oxo group and a 3-carbonitrile substituent [1]. Its molecular formula is C9H5N3O with a molecular weight of 171.16 g/mol, and it exhibits a calculated partition coefficient (LogP) of 0.79 and a topological polar surface area (TPSA) of 69.54 Ų . This compound serves as a core scaffold for two clinically relevant kinase inhibitor classes: Tpl2 (MAP3K8) inhibitors for inflammatory diseases [2] and phosphodiesterase 9 (PDE9) inhibitors for central nervous system disorders [3], making its procurement critical for medicinal chemistry programs targeting these pathways.

Why Generic 1,7-Naphthyridine Substitution Fails for 1,2-Dihydro-2-oxo-1,7-naphthyridine-3-carbonitrile (CAS 55234-66-7)


Interchanging 1,2-dihydro-2-oxo-1,7-naphthyridine-3-carbonitrile with a non-oxo 1,7-naphthyridine or a 1,5-naphthyridine isomer fundamentally compromises synthetic utility and biological relevance, because the 2-oxo group is not a passive substituent but a critical director of electrophilic aromatic substitution. In the synthesis of the 4,6-dichloro intermediate—an essential precursor for PDE9 inhibitors—the 2-oxo group directs chlorination exclusively to the 4- and 6-positions, enabling high-yield access to the desired intermediate with only 7 equivalents of phosphorus oxychloride [1]. Non-oxo analogs lack this regiochemical control and require substantially higher reagent excess (≥30 equivalents) with lower selectivity [1]. Furthermore, the 2-oxo group participates in keto–enol tautomerism, which influences the compound's hydrogen-bonding capacity and logP, directly affecting its pharmacokinetic profile in downstream analogs . Generic substitution would therefore erase the synthetic efficiency gains and the structure–activity relationship (SAR) trajectory established for Tpl2 and PDE9 inhibitor programs [2][3].

1,2-Dihydro-2-oxo-1,7-naphthyridine-3-carbonitrile (CAS 55234-66-7): Quantitative Comparator Evidence for Scientific Selection


Phosphorus Oxychloride Stoichiometry in 4,6-Dichlorination: 2-Oxo Group Directing Effect versus Non-Oxo 1,7-Naphthyridine

The 2-oxo group of 1,2-dihydro-2-oxo-1,7-naphthyridine-3-carbonitrile directs electrophilic chlorination exclusively to the 4- and 6-positions, enabling synthesis of the critical intermediate 4,6-dichloro-2-oxo-1,2-dihydro-1,7-naphthyridine-3-carbonitrile with only 7 equivalents of phosphorus oxychloride (POCl₃) and approximately 70% yield [1]. In contrast, non-oxo 1,7-naphthyridine analogs lack this directing capability and require approximately 30 equivalents of POCl₃ to achieve comparable conversion, representing a 4.3-fold increase in hazardous reagent consumption [1].

Synthetic efficiency Regioselective chlorination PDE9 inhibitor intermediate

Tpl2 Kinase Inhibitory Activity: Scaffold Baseline versus Optimized 4,6-Disubstituted Derivatives

The parent 1,7-naphthyridine-3-carbonitrile scaffold bearing the 2-oxo group exhibits measurable Tpl2 kinase inhibitory activity with an IC₅₀ of 1.20 µM (1,200 nM) against human Tpl2, as determined by GST-MEK1 phosphorylation assay [1]. Through systematic substitution at the 4- and 6-positions, the IC₅₀ can be improved to 12–50 nM—a 24- to 100-fold enhancement—without altering the core 1,7-naphthyridine-3-carbonitrile architecture [2]. This contrasts with alternative heterocyclic scaffolds such as pyrrolopyridines or quinazolines, which require de novo lead generation for Tpl2 targeting and lack a comparable published SAR trajectory anchored to a commercially available core [3].

Tpl2 kinase Inflammation Structure–activity relationship

PDE9 Inhibitory Potency of Downstream Analog: Core Scaffold Provenance versus Alternative PDE9 Chemotypes

The 2-oxo-1,7-naphthyridine-3-carbonitrile core is the direct synthetic precursor to 6-ethyl-4-(4-methoxy-4-methylpiperidin-1-yl)-2-oxo-1,2-dihydro-1,7-naphthyridine-3-carbonitrile (compound 107), a potent PDE9 inhibitor with an IC₅₀ of 11 nM [1]. This potency is comparable to leading PDE9 inhibitor chemotypes such as (S)-C33 (IC₅₀ 11 nM) and compound 3r (IC₅₀ 0.6 nM), yet compound 107 derives entirely from the target scaffold [2]. Alternative PDE9 inhibitor cores—such as pyrazolopyrimidines or quinolinones—require distinct synthetic routes and may not offer the same CNS-optimized physicochemical properties (LogP 0.79, TPSA 69.54 Ų) inherent to the naphthyridine scaffold .

PDE9 inhibition CNS drug discovery cGMP signaling

Calculated LogP and Polar Surface Area: CNS Drug-Likeness Profile versus Oral Drug Average

The compound exhibits a calculated partition coefficient (LogP) of 0.79 and a topological polar surface area (TPSA) of 69.54 Ų . For CNS-targeted drugs, optimal LogP ranges between 1 and 3, with TPSA below 90 Ų considered favorable for blood–brain barrier penetration [1]. The compound's LogP of 0.79 places it at the more hydrophilic end of the CNS-favorable range, distinguishing it from many alternative PDE9 inhibitor scaffolds that exhibit LogP values above 3 (e.g., certain pyrazolopyrimidines) [2]. This lower lipophilicity is associated with reduced hERG binding, lower plasma protein binding, and improved aqueous solubility—factors critical for CNS drug development [3].

Physicochemical properties CNS drug-likeness LogP

1,2-Dihydro-2-oxo-1,7-naphthyridine-3-carbonitrile (CAS 55234-66-7): High-Confidence Application Scenarios Derived from Quantitative Evidence


Scale-Up Synthesis of 4,6-Dichloro-2-oxo-1,2-dihydro-1,7-naphthyridine-3-carbonitrile for PDE9 Inhibitor Manufacturing

The compound's 2-oxo group enables regioselective 4,6-dichlorination with only 7 equivalents of POCl₃, representing a 4.3-fold reduction in hazardous reagent consumption compared to non-oxo analogs [1]. This efficiency gain is directly actionable for process chemistry groups seeking to minimize EHS burden and waste treatment costs in the kilo-scale synthesis of the 4,6-dichloro intermediate, which is the required building block for PDE9 inhibitor compound 107 (PDE9 IC₅₀ 11 nM) [1].

Tpl2 Kinase Inhibitor Lead Optimization Using the Parent Scaffold as a Tractable Starting Point

The parent scaffold exhibits measurable Tpl2 kinase inhibitory activity (IC₅₀ 1.20 µM) and a well-characterized SAR trajectory that enables 24- to 100-fold potency improvements through systematic 4- and 6-position substitution [2][3]. Procurement of the parent compound provides medicinal chemistry teams with a validated entry point for generating focused libraries of 1,7-naphthyridine-3-carbonitrile derivatives targeting Tpl2-driven inflammatory diseases such as rheumatoid arthritis [3].

CNS Drug Discovery Programs Targeting Phosphodiesterase 9

With a calculated LogP of 0.79 and TPSA of 69.54 Ų, the compound falls within the CNS-favorable physicochemical space (optimal LogP 1–3, TPSA <90 Ų) [4]. Its direct synthetic link to the potent PDE9 inhibitor compound 107 (IC₅₀ 11 nM) validates the scaffold's relevance for CNS indications such as cognitive impairment, Alzheimer's disease, and schizophrenia [1]. Procurement supports CNS lead identification without the need to screen alternative heterocyclic cores with less favorable CNS profiles.

Naphthyridine-Focused Fragment Library Construction and Computational Modeling

The compound's unambiguous ¹H NMR and mass spectral characterization (C9H5N3O, MW 171.16 g/mol, exact mass 171.04300) make it suitable as a reference standard for computational chemistry workflows, including docking studies and pharmacophore modeling of naphthyridine-based inhibitors . Its low molecular weight and moderate TPSA position it as an ideal fragment-sized probe for fragment-based drug discovery (FBDD) screening against kinases and phosphodiesterases.

Quote Request

Request a Quote for 1,2-Dihydro-2-oxo-1,7-naphthyridine-3-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.